

1-Hydroxyoxaunomycin physical and chemical properties

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Compound of Interest

Compound Name: 1-Hydroxyoxaunomycin

Cat. No.: B233090

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In-depth Technical Guide: 1-Hydroxyoxaunomycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxyoxaunomycin is a lesser-known anthracycline antibiotic. This document synthesizes the currently available technical information regarding its physical and chemical properties, biological activity, and production. The primary source of information for this compound is a 1992 study by Yoshimoto et al., which describes its creation through the biosynthetic conversion of known anthracyclines using a daunorubicin-nonproducing mutant of a *Streptomyces* species. While this key study establishes the compound's existence and preliminary antitumor activity, a comprehensive public record of its specific physicochemical properties and detailed experimental protocols is not readily available. This guide provides a foundational understanding based on existing data and the established characteristics of the anthracycline class of molecules.

Physical and Chemical Properties

Specific quantitative physical and chemical data for **1-Hydroxyoxaunomycin** are not available in publicly accessible literature. However, based on its classification as an anthracycline and

the known properties of its parent compound, oxaunomycin, we can infer certain characteristics.

Table 1: Physical and Chemical Properties of Oxaunomycin (Parent Compound)

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₉ NO ₁₀	--INVALID-LINK--
Molecular Weight	515.5 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>CC[C@]1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--O5)O">C@@HN)O</chem>	--INVALID-LINK--
InChI Key	LKBBOPGQDRPCDS-YAOXHJNESA-N	--INVALID-LINK--

The addition of a hydroxyl group to form **1-Hydroxyoxaunomycin** would alter these values slightly. The molecular formula would become C₂₆H₂₉NO₁₁, and the molecular weight would increase by approximately 16 g/mol . Other properties such as melting point, solubility, and pKa would also be expected to differ, but the extent of these changes is not documented.

Biological Activity and Mechanism of Action

1-Hydroxyoxaunomycin has demonstrated antitumor activity. Specifically, it has been shown to be effective against leukemic L1210 cells.

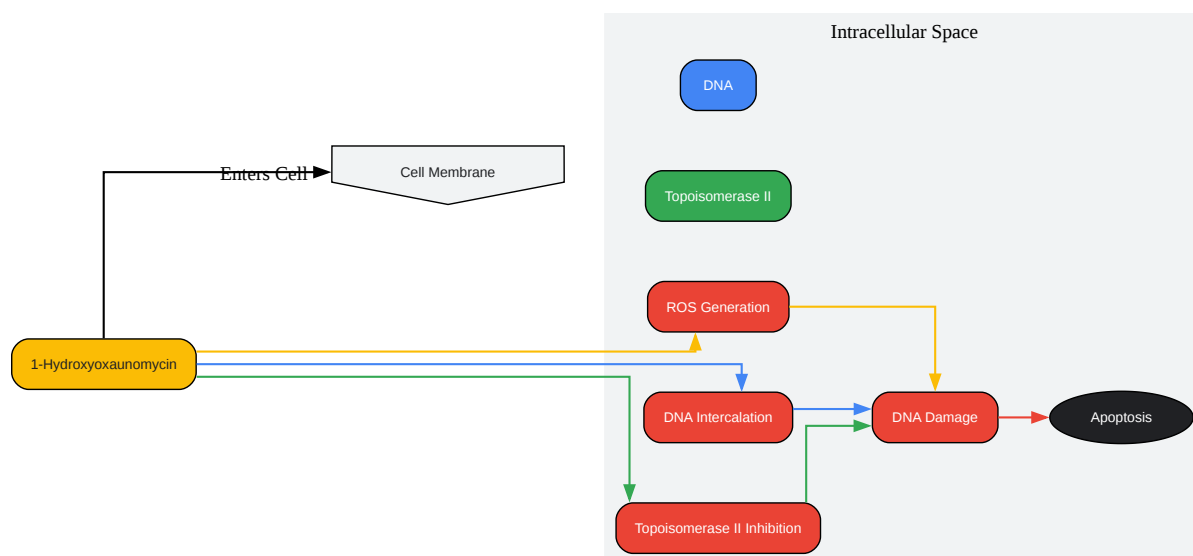
As an anthracycline, its mechanism of action is presumed to be similar to other compounds in this class, such as doxorubicin and daunorubicin. The primary mechanisms for anthracyclines include:

- **DNA Intercalation:** The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.
- **Inhibition of Topoisomerase II:** Anthracyclines can form a stable ternary complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of the DNA strands after they

have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.

- **Generation of Reactive Oxygen Species (ROS):** The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.



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Generalized Mechanism of Anthracycline Cytotoxicity

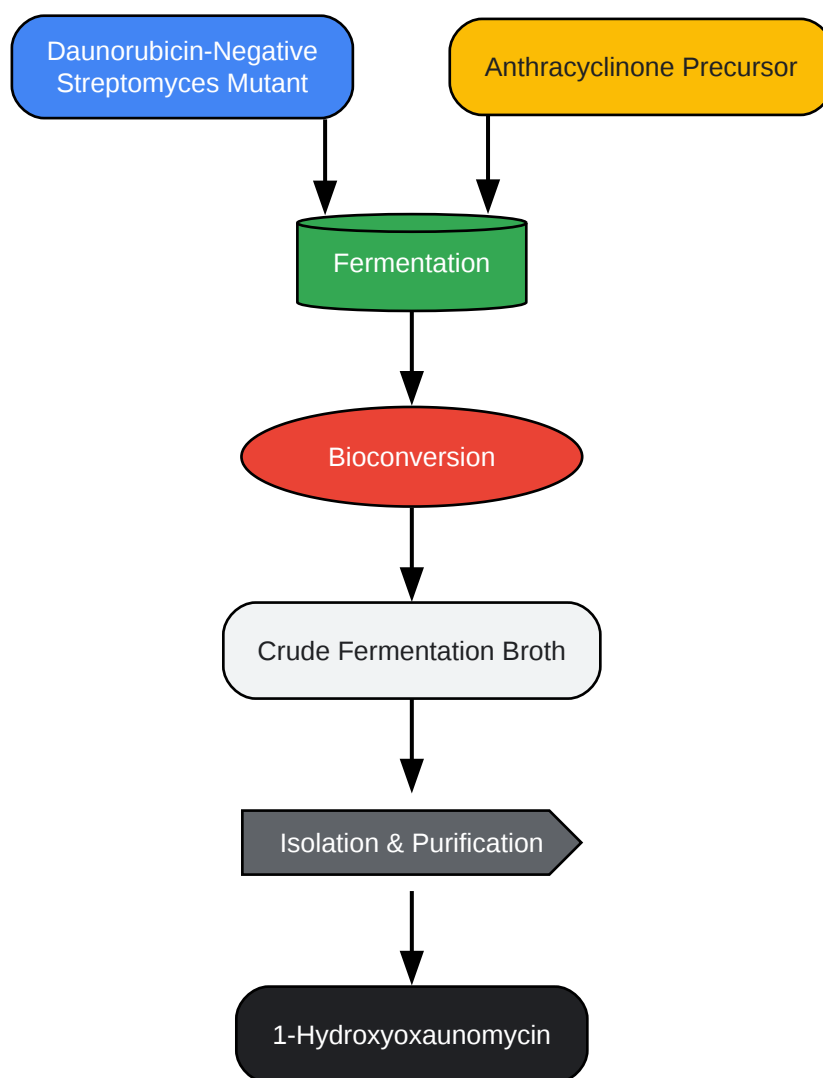
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of **1-Hydroxyoxaunomycin** are not available in the public domain. However, the seminal work by Yoshimoto et al. provides an outline of the methodologies used.

Biosynthesis

1-Hydroxyoxaunomycin was produced through a process of "limited biosynthetic conversion". This involved the use of a daunorubicin-nonproducing mutant strain of *Streptomyces*. This mutant was fed with known anthracyclinone precursors, which it then converted into novel anthracyclines, including **1-Hydroxyoxaunomycin**.

The following diagram illustrates the general workflow for this biosynthetic process.



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Biosynthetic Production of **1-Hydroxyoxaunomycin**

Isolation and Purification

The isolation and purification of **1-Hydroxyoxaunomycin** from the bioconversion broth were mentioned in the 1992 study. While specific details are lacking, standard techniques for the isolation of anthracyclines from fermentation broths typically involve:

- **Extraction:** The fermentation broth is often extracted with an organic solvent such as chloroform or ethyl acetate to separate the lipophilic anthracycline compounds from the aqueous medium.

- Chromatography: The crude extract is then subjected to one or more chromatographic steps for purification. These can include:
 - Silica Gel Chromatography: For initial separation based on polarity.
 - High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

Structural Determination

The structure of **1-Hydroxyoxaunomycin** was determined in the original study. While the specific data is not available, the techniques used for the structural elucidation of novel anthracyclines generally include:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H NMR, ^{13}C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to determine the connectivity of atoms within the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

Conclusion

1-Hydroxyoxaunomycin is a synthetically accessible anthracycline with demonstrated antitumor potential. However, its study appears to be limited, with a lack of comprehensive data on its physical and chemical properties and detailed biological mechanisms beyond what can be inferred from its chemical class. The foundational work by Yoshimoto and colleagues provides a clear path for its production via bioconversion. Further research would be necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. This would involve a full elucidation of its physicochemical properties, a detailed investigation into its mechanism of action against various cancer cell lines, and in vivo studies to assess its efficacy and toxicity profile.

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